molecular formula C13H11FO B1601810 1-Fluoro-4-methyl-2-phenoxybenzene CAS No. 74483-53-7

1-Fluoro-4-methyl-2-phenoxybenzene

Cat. No.: B1601810
CAS No.: 74483-53-7
M. Wt: 202.22 g/mol
InChI Key: ILKFYEKKPVEUOK-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a fluoro group, a methyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-phenoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

    Friedel-Crafts Acylation:

    Reduction: The acyl group is then reduced to an alkyl group using a reducing agent like zinc amalgam in hydrochloric acid.

    Etherification: The phenoxy group is introduced through a nucleophilic substitution reaction using phenol and a suitable base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-methyl-2-phenoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles like hydroxide ions or amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.

Major Products:

    Oxidation: 1-Carboxy-4-methyl-2-phenoxybenzene.

    Reduction: 1-Hydro-4-methyl-2-phenoxybenzene.

    Substitution: 1-Hydroxy-4-methyl-2-phenoxybenzene or 1-Amino-4-methyl-2-phenoxybenzene.

Scientific Research Applications

1-Fluoro-4-methyl-2-phenoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methyl-2-phenoxybenzene involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Fluoro-2-methyl-4-phenoxybenzene
  • 1-Fluoro-4-methyl-3-phenoxybenzene
  • 1-Fluoro-4-methyl-2-phenylbenzene

Uniqueness: 1-Fluoro-4-methyl-2-phenoxybenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and interaction with biological targets. The presence of the fluoro group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

1-fluoro-4-methyl-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKFYEKKPVEUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558101
Record name 1-Fluoro-4-methyl-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74483-53-7
Record name 1-Fluoro-4-methyl-2-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74483-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-methyl-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCOc1ccc(C(C)(C)COCc2ccc(F)c(Oc3ccccc3)c2)cc1
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reactant
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reactant
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Add triethylamine (28.6 mL, 205 mmol) dropwise to a mixture of 2-fluoro-5-methylphenol (5.18 g, 41.1 mmol), copper(II) acetate (7.46 g, 41.1 mmol), phenylboronic acid (10.0 g, 82.1 mmol), powdered 4 Å sieves (7 g), and methylene chloride (400 mL). Stir at ambient temperature. After 22 h, filter and concentrate the filtrate. Purify the residue by silica gel chromatography (50% methylene chloride/hexanes), concentrate and purify again by silica gel chromatography (100% hexanes) to give 2.4 g (29%) of the title compound: MS(m/e): 202 (M+).
Quantity
28.6 mL
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
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Quantity
10 g
Type
reactant
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Quantity
7.46 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
29%

Synthesis routes and methods III

Procedure details

A mixture of 84.3 g of magnesium carbonate (4MgCO3 .Mg(OH)2.4H2O) and 128 g (1.1 mol) of sodium phenolate was added to a suspension of 189 g (1 mol) of 3-bromo-4-fluoro-toluene and 50 g of copper(I) oxide in 250 ml of isoquinoline at 110° C. The reaction temperature was then increased to 160° C. and the mixture was subsequently stirred at this temperature for 15 hours. Thereafter, the reaction mixture was cooled and filtered. The filtrate was taken up in cyclohexane. The cyclohexane solution was washed with hydrochloric acid and water, dried over sodium sulphate and then concentrated. After distillation of the residue, 170 g (84.1% of theory) of 4-fluoro-3-phenoxy-toluene were obtained in the form of a pale yellow oil of boiling point 105° C./6 mbars.
Quantity
84.3 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
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Quantity
250 mL
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solvent
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The reaction mixture was cooled to room temperature and the residual pressure was released, and 100 ml of benzene was added into the autoclave to dissolve the oily portion. Then, the catalyst was removed by filtration, and the filtrate was sufficiently shaken and allowed to stand still to cause phase separation. Then, the obtained benzene layer was washed with 100 ml of water three times and benzene was removed by distillation under reduced pressure to give an oily product. From the results of the analysis of the oily product by gas chromatography according to the internal standard method, it was found that the oily product comprised 98.2% of 3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.7% of starting 3-phenoxy-4-fluorobenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether, and that the content of each of 3-phenoxy-4-fluorotoluene and 4-ethoxyneophyl alcohol formed by cleaving of the ether linkage was lower than 0.2%. Moreover, 0.8% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether presumed to have been formed by reduction of the fluorine atom was contained.
Name
3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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100 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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